molecular formula C17H26N2O3S B5302765 N-butyl-4-methyl-3-(piperidin-1-ylsulfonyl)benzamide

N-butyl-4-methyl-3-(piperidin-1-ylsulfonyl)benzamide

Katalognummer B5302765
Molekulargewicht: 338.5 g/mol
InChI-Schlüssel: GBCLPDQJUMHRMC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-butyl-4-methyl-3-(piperidin-1-ylsulfonyl)benzamide, also known as BMS-986165, is a small molecule inhibitor of Tyk2, a member of the Janus kinase (JAK) family. JAKs are intracellular enzymes that play a crucial role in cytokine signaling, which is essential for immune function and inflammation. Inhibition of Tyk2 has been shown to have potential therapeutic benefits in various autoimmune diseases, including psoriasis, inflammatory bowel disease, and lupus.

Wirkmechanismus

N-butyl-4-methyl-3-(piperidin-1-ylsulfonyl)benzamide selectively inhibits Tyk2, which is involved in the signaling of several cytokines, including interleukin-12 (IL-12), interleukin-23 (IL-23), and type I interferons (IFNs). By inhibiting Tyk2, N-butyl-4-methyl-3-(piperidin-1-ylsulfonyl)benzamide blocks the downstream signaling of these cytokines, which is responsible for the pro-inflammatory effects observed in autoimmune diseases.
Biochemical and Physiological Effects
N-butyl-4-methyl-3-(piperidin-1-ylsulfonyl)benzamide has been shown to have significant effects on the immune system, particularly on T cells and dendritic cells. In preclinical studies, N-butyl-4-methyl-3-(piperidin-1-ylsulfonyl)benzamide was shown to reduce the production of pro-inflammatory cytokines by T cells and dendritic cells, which are key players in the pathogenesis of autoimmune diseases. In addition, N-butyl-4-methyl-3-(piperidin-1-ylsulfonyl)benzamide was shown to reduce the proliferation and activation of T cells, which are responsible for the tissue damage observed in autoimmune diseases.

Vorteile Und Einschränkungen Für Laborexperimente

One of the major advantages of N-butyl-4-methyl-3-(piperidin-1-ylsulfonyl)benzamide is its selectivity for Tyk2, which reduces the potential for off-target effects. In addition, N-butyl-4-methyl-3-(piperidin-1-ylsulfonyl)benzamide has a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. However, one of the limitations of N-butyl-4-methyl-3-(piperidin-1-ylsulfonyl)benzamide is its relatively low potency compared to other JAK inhibitors, which may limit its efficacy in certain autoimmune diseases.

Zukünftige Richtungen

There are several potential future directions for the development of N-butyl-4-methyl-3-(piperidin-1-ylsulfonyl)benzamide. One possible direction is the combination of N-butyl-4-methyl-3-(piperidin-1-ylsulfonyl)benzamide with other JAK inhibitors or biologics, which may enhance its efficacy in certain autoimmune diseases. Another possible direction is the investigation of N-butyl-4-methyl-3-(piperidin-1-ylsulfonyl)benzamide in other autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis. Finally, the development of more potent Tyk2 inhibitors may further enhance the therapeutic potential of this class of drugs.

Synthesemethoden

The synthesis of N-butyl-4-methyl-3-(piperidin-1-ylsulfonyl)benzamide involves several steps, starting with the reaction of 4-methyl-3-nitrobenzoic acid with butylamine to form the corresponding amide. The amide is then reduced to the corresponding amine, which is reacted with piperidine-1-sulfonyl chloride to form N-butyl-4-methyl-3-(piperidin-1-ylsulfonyl)benzamide.

Wissenschaftliche Forschungsanwendungen

N-butyl-4-methyl-3-(piperidin-1-ylsulfonyl)benzamide has been extensively studied in preclinical and clinical trials for its potential therapeutic benefits in various autoimmune diseases. In a phase 2 clinical trial, N-butyl-4-methyl-3-(piperidin-1-ylsulfonyl)benzamide was shown to have significant clinical efficacy in patients with moderate to severe psoriasis, with a favorable safety profile. In addition, N-butyl-4-methyl-3-(piperidin-1-ylsulfonyl)benzamide has shown promising results in preclinical models of inflammatory bowel disease and lupus.

Eigenschaften

IUPAC Name

N-butyl-4-methyl-3-piperidin-1-ylsulfonylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O3S/c1-3-4-10-18-17(20)15-9-8-14(2)16(13-15)23(21,22)19-11-6-5-7-12-19/h8-9,13H,3-7,10-12H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBCLPDQJUMHRMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)C1=CC(=C(C=C1)C)S(=O)(=O)N2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-butyl-4-methyl-3-(piperidin-1-ylsulfonyl)benzamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.